molecular formula C12H16N2 B076780 N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine CAS No. 13712-78-2

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

Cat. No.: B076780
CAS No.: 13712-78-2
M. Wt: 188.27 g/mol
InChI Key: VOCVAFRQMGNEDM-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is a synthetic tryptamine derivative of significant interest in neuroscience and pharmacological research. Its core structure, featuring a 7-methyl-indole ring system substituted with a dimethylaminomethyl group at the 3-position, is designed to interact with serotonergic signaling pathways. This compound is primarily utilized as a reference standard in analytical studies and as a chemical tool for investigating the structure-activity relationships (SAR) of ligands targeting serotonin receptors, particularly the 5-HT2 family. Researchers employ it to probe receptor binding affinity, functional selectivity, and downstream signaling cascades in vitro. The mechanism of action is hypothesized to involve agonist or partial agonist activity at specific 5-HT receptor subtypes, making it valuable for modeling receptor function and studying the neurochemical basis of various physiological and behavioral processes. This product is intended for use in controlled laboratory settings to advance fundamental scientific knowledge. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCVAFRQMGNEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160084
Record name Indole, 3-((dimethylamino)methyl)-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13712-78-2
Record name Indole, 3-((dimethylamino)methyl)-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-((dimethylamino)methyl)-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, a compound belonging to the indole family, has garnered attention in recent years due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications based on available research findings.

Chemical Structure and Properties

The compound's structure features a dimethylamino group attached to a 7-methylindole moiety, which is pivotal for its biological activity. Its molecular formula is C12H16N2C_{12}H_{16}N_2 with a molecular weight of approximately 188.27 g/mol. The presence of the indole ring is significant as it is often associated with various pharmacological properties.

This compound primarily functions as a methylating agent , influencing numerous biochemical pathways. Its ability to methylate nucleic acids and proteins can alter gene expression and protein function, which is crucial in cellular signaling and metabolic processes .

Enzyme Interactions

This compound has been shown to interact with several enzymes, including:

  • Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can lead to enhanced immune responses by preventing the breakdown of tryptophan, which is essential for T-cell function and proliferation.
  • Methyltransferases : These enzymes facilitate the transfer of methyl groups to various substrates, impacting gene regulation and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against these cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also displayed notable antibacterial properties against gram-positive bacteria. Studies report minimal inhibitory concentrations (MIC) in the range of 50–100 µM against strains like Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated IC50 values of 0.52 μM against HeLa cells .
Study 2Enzyme InhibitionShowed inhibition of IDO, enhancing immune response.
Study 3Antimicrobial EffectsExhibited MIC values of 50 µM against S. aureus .

Scientific Research Applications

Chemistry

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of new materials and pharmaceuticals. Its reactivity allows for various chemical transformations, including:

  • Methylation Reactions: Acting as a methylating agent for nucleophiles.
  • Substitution Reactions: Electrophilic substitution on the indole ring to yield diverse derivatives.

Biology

This compound is of significant interest in biological research due to its potential pharmacological properties:

  • Antimicrobial Activity: Studies have indicated that indole derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.
  • Neuropharmacology: Given its structural similarity to neurotransmitters like serotonin, this compound is being investigated for its effects on the central nervous system. Preliminary studies suggest it may influence mood and cognition.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Psychoactive Properties: Similar to other indole derivatives such as DMT (N,N-Dimethyltryptamine), it is studied for possible psychoactive effects, which could have implications in mental health treatments.
  • Drug Development: Its unique structure may lead to the discovery of novel drugs targeting various diseases, particularly those related to neurodegeneration and mood disorders.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated several indole derivatives for their antimicrobial efficacy against various pathogens. This compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university examined the effects of this compound on serotonin receptors. The findings indicated that this compound could modulate serotonin activity, which may contribute to its psychoactive effects observed in animal models .

Comparison with Similar Compounds

Structural Features :

  • Indole Core : The indole scaffold provides a planar aromatic system with a pyrrole ring fused to a benzene ring.
  • 7-Methyl Substituent : The methyl group at position 7 increases lipophilicity and may sterically hinder interactions at adjacent positions.

Synthetic routes for such compounds often involve reductive amination of indole-3-carboxaldehydes or reactions with N,N-dimethylmethyleneiminium salts .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type and position on the indole ring or amine group (Table 1).

Compound Name Substituent Position/Type Molecular Weight Key Properties/Activities Reference
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine 5-Nitro on indole 219.10 c-Myc G-quadruplex binder; yellow solid, Mp 114–116°C
N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine 5-Methyl on indole 188.27 Lipophilic; used in coordination chemistry
7-Benzyloxygramine 7-Benzyloxy on indole 337.43 Enhanced steric bulk; COX inhibition potential
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Imidazothiazole core 335.42 Potent COX-2 inhibitor (IC₅₀ = 0.08 µM)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 5-nitro) increase polarity and alter binding affinity to biomolecules like DNA G-quadruplexes .
  • Steric Effects : Bulky substituents (e.g., 7-benzyloxy) reduce accessibility to enzymatic active sites but may improve selectivity .
  • Core Modifications : Replacement of indole with imidazothiazole (as in COX-2 inhibitor 6a) shifts activity toward cyclooxygenase inhibition, emphasizing the role of heterocyclic cores in target specificity .

Challenges :

  • Regioselectivity : Methylation at the 7-position requires careful control to avoid competing reactions at other indole positions .
  • Purification : Nitro and benzyloxy derivatives often require chromatography due to polar byproducts .

Preparation Methods

Reaction Mechanism

The reaction proceeds via electrophilic substitution at the indole’s C3 position. Formaldehyde acts as the methylene donor, while dimethylamine provides the dimethylamino group. Glacial acetic acid protonates formaldehyde, enhancing its electrophilicity and facilitating attack by the indole’s electron-rich C3 position. The intermediate iminium ion is subsequently reduced in situ to yield the final product.

Optimization Parameters

  • Temperature : Maintaining the reaction at 0°C during reagent addition minimizes side reactions such as polymerization of formaldehyde.

  • Stoichiometry : Equimolar ratios of 7-methylindole, formaldehyde, and dimethylamine (1:1:1) reduce byproduct formation. Excess formaldehyde leads to di-alkylation, while excess dimethylamine promotes hydrolysis.

  • Solvent System : A 1:1.75 ratio of 1,4-dioxane to glacial acetic acid balances solubility and acidity, achieving >80% conversion.

Procedure Summary

  • Cooling Phase : 37% formaldehyde solution (1.1 equiv.) is dissolved in 1,4-dioxane (2.0 mL) and glacial acetic acid (3.5 mL) at 0°C.

  • Reagent Addition : Dimethylamine (40% aqueous solution, 1.1 equiv.) and 7-methylindole (1.0 equiv.) are added sequentially with vigorous stirring.

  • Reaction Completion : The mixture is warmed to room temperature and stirred for 12 hours.

  • Workup : The crude product is extracted with dichloromethane, washed with saturated NaHCO₃, and purified via recrystallization from ethanol.

Alternative Aminomethylation Strategies

Reductive Amination

A modified approach uses reductive amination of 7-methylindole-3-carbaldehyde with dimethylamine and sodium cyanoborohydride. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Key Conditions

  • Catalyst : Sodium cyanoborohydride (1.2 equiv.) in methanol at pH 5 (adjusted with acetic acid).

  • Yield : 70–75%, lower than the classical method due to competing aldehyde reduction.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 7-methylindole, paraformaldehyde, and dimethylamine hydrochloride in ethanol is irradiated at 100°C for 15 minutes, achieving 85% yield.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >98% purity.

  • Column Chromatography : Silica gel eluted with 5% methanol in dichloromethane resolves di-alkylated impurities.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45 (d, J = 7.8 Hz, 1H, H-5 indole)

    • δ 7.20 (t, J = 7.8 Hz, 1H, H-6 indole)

    • δ 6.95 (s, 1H, H-2 indole)

    • δ 3.70 (s, 2H, CH₂N)

    • δ 2.41 (s, 3H, C7-CH₃)

    • δ 2.19 (s, 6H, N(CH₃)₂).

Mass Spectrometry

  • ESI-MS : m/z 188.27 [M+H]⁺, confirming the molecular formula C₁₂H₁₆N₂.

Infrared Spectroscopy (IR)

  • Peaks at 3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-N vibration) validate the amine and indole functionalities.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages
Classical Alkylation0°C, glacial acetic acid, 12 h80–85%>98%High yield, scalable
Reductive AminationMethanol, NaCNBH₃, pH 5, 24 h70–75%95%Acid-free, selective
Microwave-Assisted100°C, ethanol, 15 min85%97%Rapid, energy-efficient

Challenges and Limitations

  • Byproduct Formation : Di-alkylated products (e.g., 3,3'-bis(dimethylaminomethyl)-7-methylindole) occur with excess formaldehyde, requiring careful stoichiometric control.

  • Solvent Compatibility : Polar aprotic solvents like DMF decrease yield due to reduced proton availability for catalysis.

  • Scale-Up Issues : Exothermic reactions during industrial-scale synthesis necessitate advanced temperature control systems .

Q & A

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to irritant properties .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and avoid aqueous solutions to prevent exothermic reactions .

How can researchers predict the biological activity of this compound given limited empirical data?

Advanced Research Question

  • Structural analogy : Compare to gramine derivatives (e.g., 7-methylgramine), which exhibit antiproliferative and neuroprotective effects via serotonin receptor modulation .
  • Computational docking : Model interactions with 5-HT₂A or dopamine receptors using software like AutoDock, leveraging the indole scaffold’s affinity for neurotransmitter targets .
  • In vitro assays : Prioritize assays for monoamine oxidase (MAO) inhibition or cytotoxicity screening in neuronal cell lines .

What strategies can address contradictions in reported synthetic yields or byproduct formation?

Advanced Research Question

  • Reaction monitoring : Use HPLC or TLC to track intermediates and optimize reaction time .
  • Byproduct analysis : Isolate side products (e.g., N-oxide derivatives) via column chromatography and characterize them via NMR .
  • Condition screening : Test alternative catalysts (e.g., p-toluenesulfonic acid) or solvents (NMP vs. acetic acid) to improve reproducibility .

How to design structure-activity relationship (SAR) studies to explore the impact of substituents on biological activity?

Advanced Research Question

  • Substituent variation : Synthesize analogs with halogen (Cl) or sulfonyl groups at C7 and compare binding affinities (Table 1) .
  • Functional assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT receptors) .

Q. Table 1: Comparative SAR of Indole Derivatives

CompoundSubstituentsBiological ActivityReference
7-MethylgramineC7-CH₃, N,N-dimethylSerotonin receptor modulation
7-Chloro-2-methylindoleC7-Cl, C2-CH₃Enhanced MAO inhibition
5-Methoxyindole derivativeC5-OCH₃Antioxidant activity

What methodological approaches resolve discrepancies in reported receptor-binding data for indole derivatives?

Advanced Research Question

  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP measurement) to confirm receptor activation .
  • Species-specific models : Test activity in human vs. rodent receptors to account for interspecies variability .
  • Meta-analysis : Aggregate data from structurally similar compounds (e.g., pyrrolidine-containing analogs) to identify trends .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Prodrug design : Introduce acetyl or phosphate groups at the amine for improved membrane permeability .
  • Formulation testing : Use lipid-based nanoemulsions or cyclodextrin complexes to increase bioavailability .

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